molecular formula C19H13ClF2N6O2 B2748146 3-(2-chlorophenyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 941964-15-4

3-(2-chlorophenyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2748146
CAS RN: 941964-15-4
M. Wt: 430.8
InChI Key: BBZDHKRVCYMAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H13ClF2N6O2 and its molecular weight is 430.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Properties

The compound 3-(2-chlorophenyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide exhibits potential in antitumor applications. A study by Stevens et al. (1984) demonstrated the synthesis and curative activity of a related compound against L-1210 and P388 leukemia, suggesting its utility in cancer treatment (Stevens et al., 1984).

Synthesis and Reactivity

Research by Azizian et al. (2000) explored the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones, indicating the chemical reactivity and potential synthesis pathways for related compounds (Azizian et al., 2000).

Antimicrobial Activities

A study by Akbari et al. (2008) on N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its derivatives revealed significant inhibition on bacterial and fungal growth, suggesting antimicrobial potentials for similar compounds (Akbari et al., 2008).

Aldose Reductase Inhibition and Antioxidant Activity

Alexiou and Demopoulos (2010) reported on derivatives of tetrazole and isoxazole exhibiting inhibitory activity against aldose reductase, a key enzyme in diabetic complications, and potent antioxidant potential (Alexiou & Demopoulos, 2010).

Solvent Effects on Spectroscopic Properties

Patil et al. (2011) investigated the solvent effect on the absorption and fluorescence spectra of similar carboxamides, providing insights into their spectroscopic properties and potential applications in sensing and diagnostics (Patil et al., 2011).

Synthesis of Related Compounds

Martins et al. (2002) reported on the synthesis of various 3-methylisoxazole-5-carboxamides and related compounds, demonstrating the synthetic versatility and potential for producing structurally related bioactive molecules (Martins et al., 2002).

properties

IUPAC Name

3-(2-chlorophenyl)-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2N6O2/c1-10-17(18(25-30-10)12-4-2-3-5-13(12)20)19(29)23-9-16-24-26-27-28(16)11-6-7-14(21)15(22)8-11/h2-8H,9H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZDHKRVCYMAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.